8-Cbz-8-azaspiro[4.5]decan-1-one
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Overview
Description
8-Cbz-8-azaspiro[45]decan-1-one is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cbz-8-azaspiro[4.5]decan-1-one typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals of the compound .
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Cbz-8-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the ring can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-Cbz-8-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-Cbz-8-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 8,8-Difluoro-2-azaspiro[4.5]decan-1-one
- 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
Uniqueness
8-Cbz-8-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of a carbobenzoxy (Cbz) group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
8-Cbz-8-azaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential clinical applications.
The molecular formula of this compound is C_{12}H_{16}N_{2}O, with a molecular weight of 204.27 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C_{12}H_{16}N_{2}O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in signal transduction pathways. Studies have shown that it acts as a modulator of neurotransmission, potentially influencing pathways related to mood regulation and cognitive function.
Molecular Targets
- Neurotransmitter Receptors : The compound has been shown to bind selectively to certain neurotransmitter receptors, which may lead to alterations in neuronal excitability.
- Enzymatic Interactions : It also interacts with enzymes that play critical roles in metabolic pathways, suggesting potential applications in metabolic disorders.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, likely due to its action on serotonin and norepinephrine pathways.
- Cognitive Enhancement : Some investigations indicate potential cognitive-enhancing properties, making it a candidate for further research in treating cognitive decline.
- Analgesic Properties : There are indications that the compound may possess analgesic effects, warranting exploration in pain management therapies.
Case Studies
Several case studies have investigated the efficacy of this compound:
- Study on Antidepressant Activity : A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant agent.
- Cognitive Function Assessment : In another study assessing cognitive performance, subjects treated with the compound showed improved memory retention and learning capabilities compared to untreated controls.
Research Findings
Recent research has provided insights into the pharmacokinetics and pharmacodynamics of this compound:
Study | Findings |
---|---|
Rodent Model Study | Significant reduction in depressive behaviors |
Cognitive Assessment | Enhanced memory retention and learning |
Enzyme Interaction Analysis | Modulation of key metabolic enzymes |
Properties
IUPAC Name |
benzyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15-7-4-8-17(15)9-11-18(12-10-17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQCDSXSKYIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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